Cas no 2228425-40-7 (5-2-fluoro-3-(trifluoromethyl)phenyl-1-methyl-1H-pyrazol-4-amine)

5-2-Fluoro-3-(trifluoromethyl)phenyl-1-methyl-1H-pyrazol-4-amine is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a trifluoromethyl and fluorine substituent on the phenyl ring, enhancing its electronic and steric properties, which may improve binding affinity in target interactions. The 1-methyl-1H-pyrazol-4-amine core offers a versatile scaffold for further functionalization. This compound’s unique substitution pattern could contribute to increased metabolic stability and lipophilicity, making it valuable in the development of bioactive molecules. Its well-defined synthetic route allows for consistent purity and scalability, supporting its use in exploratory studies and lead optimization.
5-2-fluoro-3-(trifluoromethyl)phenyl-1-methyl-1H-pyrazol-4-amine structure
2228425-40-7 structure
Product name:5-2-fluoro-3-(trifluoromethyl)phenyl-1-methyl-1H-pyrazol-4-amine
CAS No:2228425-40-7
MF:C11H9F4N3
Molecular Weight:259.202875852585
CID:5997756
PubChem ID:165885325

5-2-fluoro-3-(trifluoromethyl)phenyl-1-methyl-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

    • 5-2-fluoro-3-(trifluoromethyl)phenyl-1-methyl-1H-pyrazol-4-amine
    • 2228425-40-7
    • 5-[2-fluoro-3-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazol-4-amine
    • EN300-1974045
    • インチ: 1S/C11H9F4N3/c1-18-10(8(16)5-17-18)6-3-2-4-7(9(6)12)11(13,14)15/h2-5H,16H2,1H3
    • InChIKey: BCDIFQODADOJQA-UHFFFAOYSA-N
    • SMILES: FC1C(C(F)(F)F)=CC=CC=1C1=C(C=NN1C)N

計算された属性

  • 精确分子量: 259.07325995g/mol
  • 同位素质量: 259.07325995g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 297
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 43.8Ų

5-2-fluoro-3-(trifluoromethyl)phenyl-1-methyl-1H-pyrazol-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1974045-1.0g
5-[2-fluoro-3-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazol-4-amine
2228425-40-7
1g
$1214.0 2023-05-26
Enamine
EN300-1974045-2.5g
5-[2-fluoro-3-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazol-4-amine
2228425-40-7
2.5g
$2211.0 2023-09-16
Enamine
EN300-1974045-10g
5-[2-fluoro-3-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazol-4-amine
2228425-40-7
10g
$4852.0 2023-09-16
Enamine
EN300-1974045-0.1g
5-[2-fluoro-3-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazol-4-amine
2228425-40-7
0.1g
$993.0 2023-09-16
Enamine
EN300-1974045-10.0g
5-[2-fluoro-3-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazol-4-amine
2228425-40-7
10g
$5221.0 2023-05-26
Enamine
EN300-1974045-1g
5-[2-fluoro-3-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazol-4-amine
2228425-40-7
1g
$1129.0 2023-09-16
Enamine
EN300-1974045-5.0g
5-[2-fluoro-3-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazol-4-amine
2228425-40-7
5g
$3520.0 2023-05-26
Enamine
EN300-1974045-0.05g
5-[2-fluoro-3-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazol-4-amine
2228425-40-7
0.05g
$948.0 2023-09-16
Enamine
EN300-1974045-0.25g
5-[2-fluoro-3-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazol-4-amine
2228425-40-7
0.25g
$1038.0 2023-09-16
Enamine
EN300-1974045-0.5g
5-[2-fluoro-3-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazol-4-amine
2228425-40-7
0.5g
$1084.0 2023-09-16

5-2-fluoro-3-(trifluoromethyl)phenyl-1-methyl-1H-pyrazol-4-amine 関連文献

5-2-fluoro-3-(trifluoromethyl)phenyl-1-methyl-1H-pyrazol-4-amineに関する追加情報

5-2-Fluoro-3-(Trifluoromethyl)Phenyl-1-Methyl-1H-Pyrazol-4-Amine: A Comprehensive Overview

The compound with CAS No. 2228425-40-7, commonly referred to as 5-2-fluoro-3-(trifluoromethyl)phenyl-1-methyl-1H-pyrazol-4-amine, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structural features, which include a pyrazole ring system substituted with a trifluoromethyl group and a fluoro group on the phenyl ring. These substituents not only influence the compound's physical properties but also play a pivotal role in its biological activity and potential applications.

Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of the trifluoromethyl group in 5-2-fluoro-3-(trifluoromethyl)phenyl-1-methyl-1H-pyrazol-4-amine enhances its lipophilicity, making it an attractive candidate for targeting specific biological pathways. Additionally, the fluoro substitution at the 2-position of the phenyl ring contributes to increased metabolic stability, a critical factor in drug design.

The synthesis of 5-2-fluoro-3-(trifluoromethyl)phenyl-1-methyl-1H-pyrazol-4-amine involves a multi-step process that typically begins with the preparation of intermediate compounds. Researchers have explored various methodologies, including Suzuki coupling reactions and nucleophilic aromatic substitution, to optimize the synthesis pathway. These advancements have not only improved the yield but also reduced the environmental footprint of the manufacturing process.

In terms of applications, this compound has shown promise in several areas. For instance, it has been investigated as a potential lead compound for anti-cancer therapies due to its ability to inhibit specific oncogenic kinases. Furthermore, its unique electronic properties make it a candidate for use in organic electronics, such as OLEDs (organic light-emitting diodes), where pyrazole derivatives are known for their excellent charge transport capabilities.

Recent research has also focused on understanding the photophysical properties of 5-2-fluoro-3-(trifluoromethyl)phenyl-1-methyl-1H-pyrazol

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